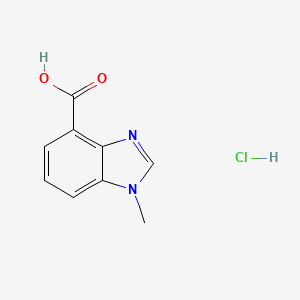

1-methyl-1H-1,3-benzodiazole-4-carboxylicacidhydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-methyl-1H-1,3-benzodiazole-4-carboxylic acid hydrochloride is a heterocyclic compound that belongs to the benzodiazole family. This compound is characterized by the presence of a benzene ring fused with a diazole ring, which is further substituted with a carboxylic acid group and a methyl group. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-1H-1,3-benzodiazole-4-carboxylic acid hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzoic acid with formic acid and formaldehyde, followed by methylation and subsequent conversion to the hydrochloride salt. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher throughput. Additionally, the use of automated systems can minimize human error and improve consistency in product quality.

Chemical Reactions Analysis

Types of Reactions

1-methyl-1H-1,3-benzodiazole-4-carboxylic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups, such as halides or amines.

Scientific Research Applications

1-methyl-1H-1,3-benzodiazole-4-carboxylic acid hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound can be used in the study of enzyme interactions and as a probe for biological assays.

Industry: The compound is used in the production of dyes, pigments, and other materials with specific properties.

Mechanism of Action

The mechanism of action of 1-methyl-1H-1,3-benzodiazole-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

1H-1,3-benzodiazole-4-carboxylic acid: Lacks the methyl group, which can affect its reactivity and solubility.

1-methyl-1H-1,3-benzodiazole: Lacks the carboxylic acid group, which can influence its chemical properties and applications.

1H-1,3-benzodiazole-4-carboxylic acid methyl ester: Contains an ester group instead of the hydrochloride salt, affecting its solubility and reactivity.

Uniqueness

1-methyl-1H-1,3-benzodiazole-4-carboxylic acid hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable in applications where solubility and specific reactivity are crucial.

Biological Activity

1-Methyl-1H-1,3-benzodiazole-4-carboxylic acid hydrochloride is a chemical compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound is characterized by a benzodiazole ring, a methyl group, and a carboxylic acid functional group, which contribute to its diverse applications in pharmacology and materials science.

The hydrochloride form of 1-methyl-1H-1,3-benzodiazole-4-carboxylic acid enhances solubility and stability, making it suitable for various laboratory and industrial applications. The synthesis typically involves specific reaction conditions to maximize yield and purity.

Biological Activity Overview

Research indicates that 1-methyl-1H-1,3-benzodiazole-4-carboxylic acid hydrochloride exhibits several biological activities:

- Antimicrobial Properties : Preliminary studies suggest that this compound may inhibit the growth of various microorganisms, including bacteria and fungi.

- Anticancer Activity : The compound has shown potential anticancer properties, although the specific mechanisms of action are yet to be fully elucidated.

- Insecticidal Activity : Inspired by natural products, compounds with similar structures have been linked to insecticidal activity against vectors such as Aedes aegypti, which are responsible for transmitting diseases like dengue and Zika virus .

Antimicrobial Activity

A study highlighted the compound's effectiveness against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate promising antibacterial properties. For instance, in vitro tests revealed that it could inhibit the growth of Staphylococcus aureus and Escherichia coli at concentrations comparable to standard antibiotics .

Anticancer Studies

Research focused on the compound's interaction with cancer cell lines has shown that it may induce apoptosis in certain types of cancer cells. Specific assays demonstrated reduced cell viability in treated cultures, suggesting potential as an anticancer agent.

Insecticidal Activity

The insecticidal properties of related compounds have been explored extensively. For example, derivatives of benzodiazole have been tested for larvicidal activity against mosquito larvae. The findings suggest that structural modifications can enhance efficacy while minimizing toxicity to non-target organisms .

Case Studies

The exact biological targets and mechanisms of action for 1-methyl-1H-1,3-benzodiazole-4-carboxylic acid hydrochloride remain under investigation. Current hypotheses suggest interactions with specific enzymes or receptors involved in microbial growth and cell proliferation processes.

Properties

Molecular Formula |

C9H9ClN2O2 |

|---|---|

Molecular Weight |

212.63 g/mol |

IUPAC Name |

1-methylbenzimidazole-4-carboxylic acid;hydrochloride |

InChI |

InChI=1S/C9H8N2O2.ClH/c1-11-5-10-8-6(9(12)13)3-2-4-7(8)11;/h2-5H,1H3,(H,12,13);1H |

InChI Key |

LBVZTFPCMLFLFC-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=NC2=C(C=CC=C21)C(=O)O.Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.